[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate
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Description
[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C21H28O12 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound [6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate, also known as a hydroxycinnamic acid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C22H30O14
- Molecular Weight : 518.5 g/mol
- IUPAC Name : [6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that this compound inhibits the expression of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory processes.
- Antimicrobial Properties : Preliminary studies have shown that it exhibits activity against various bacterial strains and fungi, suggesting a potential role in treating infections.
- Anticancer Potential : Research has indicated that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data Table
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of various hydroxycinnamic acid derivatives highlighted that this compound significantly reduced lipid peroxidation in vitro. The results showed a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative damage.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential use as an anti-inflammatory agent in conditions such as arthritis.
Case Study 3: Anticancer Properties
Research involving breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Properties
Molecular Formula |
C21H28O12 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2 |
InChI Key |
ASHAUBLELZYXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |
Origin of Product |
United States |
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